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Introduction to Provenance in Bioinformatics
In the rapidly evolving fields of bioinformatics and drug development, the ability to reproduce

and verify computational experiments is paramount. Data provenance, the documentation of

the origin and history of data, provides a critical framework for ensuring the reliability and

transparency of research findings. By tracking the entire lineage of a result, from the initial raw

data through every analysis step, researchers can validate their work, debug complex

workflows, and confidently build upon previous findings.

A key standard for representing provenance is the W3C PROV Data Model (PROV-DM), a

flexible and widely adopted framework for exchanging provenance information. This model

defines core concepts such as Entities (the data or things), Activities (the processes that

operate on entities), and Agents (the people or organizations responsible for activities). This

structured approach allows for the creation of detailed and machine-readable provenance

records.

These application notes will explore the use of provenance, with a focus on the W3C PROV

model, in key bioinformatics domains. We will provide detailed protocols for capturing and

utilizing provenance in genomics workflows and discuss its application in drug discovery and

metabolic pathway analysis.
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Application Note 1: Enhancing Reproducibility of a
Genomics Workflow
This application note details a protocol for capturing provenance in a typical genomics workflow

for identifying genes involved in specific metabolic pathways, adapted from the work of de

Paula et al. (2013).[1][2][3]

Experimental Workflow: Gene Identification in Bacillus
cereus
The objective of this workflow is to identify genes related to specific metabolic pathways in an

isolate of Bacillus cereus, an extremophilic bacterium. The process involves sequence

assembly, gene prediction, functional annotation, and comparison with related species.

Workflow Stages:

Sequencing: DNA from the B. cereus isolate is sequenced using a Next-Generation

Sequencing (NGS) platform.

Assembly: The raw sequence reads are assembled into contigs.

Gene Prediction: Genes are predicted from the assembled contigs.

Functional Annotation: Predicted genes are annotated with functional information by

comparing them against protein and pathway databases.

Comparative Genomics: The annotated genes are compared with those of other bacteria

from the Bacillus group to identify unique or conserved genes.

Protocol for Provenance Capture using W3C PROV-DM
This protocol outlines the steps to create a provenance record for the genomics workflow

described above. The provenance information is modeled using the core elements of the W3C

PROV-DM.

1. Define Agents:
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Identify all personnel and organizations involved.

agent:researcher_1 (The scientist performing the analysis)

agent:sequencing_center (The facility that performed the NGS)

agent:bioinformatics_lab (The lab where the analysis is conducted)

2. Define Activities:

Break down the workflow into discrete processing steps.

activity:sequencing

activity:assembly

activity:gene_prediction

activity:functional_annotation

activity:comparative_analysis

3. Define Entities:

Identify all data inputs, outputs, and intermediate files.

entity:raw_reads.fastq (Initial data from the sequencer)

entity:contigs.fasta (Output of the assembly)

entity:predicted_genes.gff (Output of gene prediction)

entity:annotated_genes.txt (Output of functional annotation)

entity:comparative_results.csv (Final output of the analysis)

entity:assembly_software (e.g., SPAdes)

entity:gene_prediction_software (e.g., Prodigal)
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entity:annotation_database (e.g., KEGG)

4. Establish Relationships:

Connect the agents, activities, and entities to create a provenance graph.

wasAssociatedWith(activity:sequencing, agent:sequencing_center)

wasGeneratedBy(entity:raw_reads.fastq, activity:sequencing)

used(activity:assembly, entity:raw_reads.fastq)

used(activity:assembly, entity:assembly_software)

wasGeneratedBy(entity:contigs.fasta, activity:assembly)

...and so on for the entire workflow.

Quantitative Data and Provenance Metrics
The following table summarizes the minimum information that should be captured for each

provenance entity in the genomics workflow, based on the model proposed by de Paula et al.

(2013).[1][2][3]
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PROV-DM Element Attribute Example Value Description

Entity prov:type File
The type of the data

entity.

prov:label raw_reads.fastq
A human-readable

name for the entity.

prov:location /data/project_x/
The storage location

of the file.

custom:md5sum
d41d8cd98f00b204e9

800998ecf8427e

A checksum to ensure

data integrity.

Activity prov:type SoftwareExecution
The type of activity

performed.

prov:label SPAdes Assembly
A human-readable

name for the activity.

prov:startTime
2025-10-

30T10:00:00Z

The start time of the

execution.

prov:endTime
2025-10-

30T12:30:00Z

The end time of the

execution.

custom:software_versi

on
3.15.3

The version of the

software used.

custom:parameters --sc -k 21,33,55,77

The parameters used

for the software

execution.

Agent prov:type Person The type of agent.

prov:label John Doe

The name of the

person or

organization.

custom:role Bioinformatician
The role of the agent

in the activity.
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Visualization of the Genomics Workflow Provenance
The following DOT script generates a directed acyclic graph (DAG) representing the

provenance of the genomics workflow.

Caption: Provenance graph of a genomics workflow for gene identification.

Application Note 2: Provenance in Drug Discovery
Signaling Pathways
In drug discovery, understanding the complex signaling pathways that are modulated by a drug

candidate is crucial. Provenance can be used to track the data and analyses that lead to the

elucidation of these pathways, ensuring the reliability of the findings.

Signaling Pathway Example: EGFR-MAPK Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the

Mitogen-Activated Protein Kinase (MAPK) cascade, is a common target in cancer therapy. The

following is a simplified representation of this pathway.

Protocol for Provenance Annotation of Pathway Data
When constructing a signaling pathway model, it is essential to document the source of each

piece of information. This can be achieved by annotating each interaction and entity with

provenance metadata.

1. Data Sources (Entities):

Literature publications (e.g., PubMed IDs)

Experimental data (e.g., Western blots, mass spectrometry results)

Database entries (e.g., KEGG, Reactome)

2. Annotation Process (Activities):

Manual curation by a researcher
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Automated text mining of literature

Data import from a pathway database

3. Curators (Agents):

The individual researchers or teams responsible for the annotations.

Visualization of a Signaling Pathway with Provenance
The following DOT script visualizes a simplified EGFR-MAPK signaling pathway, with nodes

colored to represent different cellular components and edges representing interactions. While

this example doesn't explicitly encode the full PROV model in the visualization for clarity of the

biological pathway, the underlying data model for this graph would contain the detailed

provenance for each interaction.

Caption: Simplified EGFR-MAPK signaling pathway.

Application Note 3: Provenance in a Metabolomics
Workflow
Metabolomics studies generate large and complex datasets. Tracking the provenance of this

data is essential for ensuring data quality and for the correct interpretation of results.

Experimental Workflow: Mass Spectrometry-based
Metabolomics
A typical metabolomics workflow involves sample preparation, data acquisition using mass

spectrometry, data processing, and statistical analysis to identify significant metabolites.

Workflow Stages:

Sample Collection and Preparation: Biological samples are collected and prepared for

analysis.

Mass Spectrometry: The prepared samples are analyzed by a mass spectrometer.
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Peak Detection and Alignment: Raw mass spectrometry data is processed to detect and

align peaks.

Metabolite Identification: Aligned peaks are identified by matching against a metabolite

library.

Statistical Analysis: Statistical methods are applied to identify metabolites that are

significantly different between experimental groups.

Protocol for Provenance Capture in Metabolomics
1. Define Key Entities:

entity:raw_sample

entity:prepared_sample

entity:raw_ms_data.mzML

entity:peak_list.csv

entity:identified_metabolites.txt

entity:statistical_results.pdf

entity:ms_instrument_parameters.xml

entity:data_processing_software (e.g., XCMS)

2. Define Activities:

activity:sample_preparation

activity:ms_analysis

activity:peak_picking

activity:metabolite_id
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activity:statistical_test

3. Link with Agents and Relationships:

Document the technicians, analysts, and software agents involved in each step and establish

the used and wasGeneratedBy relationships as in the genomics example.

Visualization of the Metabolomics Workflow Provenance
This DOT script visualizes the provenance of the metabolomics workflow.

Caption: Provenance graph of a mass spectrometry-based metabolomics workflow.

Conclusion
The systematic capture of provenance information is a cornerstone of reproducible and reliable

bioinformatics research. The W3C PROV model provides a robust and flexible framework for

documenting the lineage of data and computational analyses. By implementing provenance

tracking in genomics, drug discovery, and metabolomics workflows, researchers can enhance

the transparency, quality, and impact of their work. The protocols and visualizations provided in

these application notes offer a practical starting point for integrating provenance into your own

research endeavors.
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[https://www.benchchem.com/product/b1202430#use-cases-of-provenance-context-entity-in-
bioinformatics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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